TFA Stability Orthogonality: Fmoc-Cys(tBu)-OH vs. Fmoc-Cys(Trt)-OH in Global Deprotection
Fmoc-Cys(tBu)-OH remains fully protected (thiol group intact) after cleavage from the resin with 95% TFA, whereas Fmoc-Cys(Trt)-OH is efficiently deprotected under the identical cleavage condition [1]. This differential stability is exploited in the Fmoc/tBu strategy where tBu-type side-chain protections on Ser, Thr, Tyr, Asp, and Glu are simultaneously removed, but the S-tBu group is preserved .
| Evidence Dimension | S-protecting group stability to 95% TFA cleavage conditions |
|---|---|
| Target Compound Data | S-tBu remains intact; thiol group remains protected post-cleavage |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: S-Trt cleaved (deprotected) by 95% TFA |
| Quantified Difference | Qualitative difference: protected vs. deprotected state post-global cleavage |
| Conditions | Standard Fmoc/tBu SPPS final cleavage: 95% TFA with scavengers, on Applied Biosystems Model 431A synthesizer |
Why This Matters
Procuring Fmoc-Cys(tBu)-OH instead of Fmoc-Cys(Trt)-OH is mandatory for any workflow requiring the cysteine thiol to remain protected after global resin cleavage, such as on-resin cyclization or stepwise disulfide bond formation.
- [1] McCurdy SN. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research. 1989 Jan-Feb;2(1):147-152. PMID: 2577698. View Source
